molecular formula C16H15BrFNO2S B296271 N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide

Cat. No. B296271
M. Wt: 384.3 g/mol
InChI Key: LSRMYWTYMVNXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA is a thiol-reactive compound that has been shown to inhibit protein trafficking and secretion, making it a valuable tool for investigating cellular processes.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide works by inhibiting the function of ADP-ribosylation factors (ARFs), which are involved in the regulation of vesicle trafficking and secretion. N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide binds to the active site of ARFs, preventing their activation and disrupting the normal function of the Golgi apparatus.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of protein trafficking and secretion, the disruption of the Golgi apparatus, and the induction of apoptosis in some cell types. N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide has also been shown to have anti-tumor activity in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide in lab experiments is its ability to selectively inhibit protein trafficking and secretion, allowing researchers to investigate specific cellular processes. However, N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in some experimental systems.

Future Directions

There are a number of future directions for research involving N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide, including the development of new analogs with improved properties and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide's effects on cellular processes and to identify new targets for its use in scientific research.

Synthesis Methods

N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-fluoroaniline with 4-methoxybenzyl mercaptan in the presence of a base and an oxidizing agent. The resulting intermediate can then be converted to N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide through a series of reactions involving acylation and deprotection steps.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide has been used in a wide range of scientific research applications, including studies of protein trafficking, secretion, and endocytosis. N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide has also been used to investigate the role of specific proteins in various cellular processes, such as the Golgi apparatus and the endoplasmic reticulum.

properties

Molecular Formula

C16H15BrFNO2S

Molecular Weight

384.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H15BrFNO2S/c1-21-13-5-2-11(3-6-13)9-22-10-16(20)19-15-7-4-12(17)8-14(15)18/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

LSRMYWTYMVNXCZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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